molecular formula C7H7ClN2O B6299967 4-Hydroxy-1H-indazole hydrochloride CAS No. 1172877-70-1

4-Hydroxy-1H-indazole hydrochloride

Cat. No.: B6299967
CAS No.: 1172877-70-1
M. Wt: 170.59 g/mol
InChI Key: LIFNASAEOIMRHM-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-indazole hydrochloride is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization to form the indazole core. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1H-indazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Hydroxy-1H-indazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-indazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets. The indazole core can interact with hydrophobic pockets in proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1H-indazole hydrochloride is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1H-indazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-1-2-6-5(7)4-8-9-6;/h1-4,10H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNASAEOIMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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